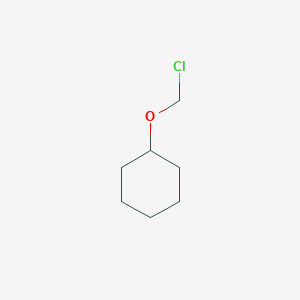

Chloromethyl Cyclohexyl Ether

Description

Evolution of Synthetic Strategies for Chloroalkyl Ethers in Organic Chemistry

The synthesis of chloroalkyl ethers, a class of compounds with the general structure R-O-(CH₂)n-Cl, has evolved significantly over time. wikipedia.org Early methods often involved the reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride. orgsyn.orginchem.org A classic example is the synthesis of chloromethyl methyl ether (CMME), which can be prepared by reacting formaldehyde, methanol (B129727), and hydrogen chloride. orgsyn.org This method, however, can be prone to the formation of hazardous byproducts like bis(chloromethyl) ether. wikipedia.orgnih.gov

More contemporary approaches focus on milder conditions and improved safety profiles. For instance, the reaction of dimethoxymethane (B151124) with an acyl chloride in the presence of a Lewis acid catalyst offers a more controlled in situ synthesis of chloromethyl methyl ether. wikipedia.orgchempanda.com This avoids the need to handle the potentially hazardous pure compound. wikipedia.org Another strategy involves the use of zinc(II) salts to catalyze the reaction between acetals and acid halides, providing haloalkyl ethers in high yields. researchgate.net The development of such methods reflects a broader trend in organic synthesis towards more efficient and safer protocols. google.com

The synthesis of chloromethyl cyclohexyl ether itself follows these general principles. It can be prepared by reacting cyclohexanol (B46403) with formaldehyde (often in the form of paraformaldehyde) and hydrogen chloride gas. vulcanchem.com

Role of this compound in Contemporary Synthetic Methodologies

This compound primarily serves as a reagent in organic synthesis, where its reactivity is centered around the chloromethyl group. vulcanchem.comcymitquimica.com The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. cymitquimica.com This property allows for the introduction of the cyclohexyloxymethyl group into other molecules.

One of the key applications of chloroalkyl ethers is as protecting groups for alcohols. wikipedia.orguwindsor.ca The methoxymethyl (MOM) group, introduced using chloromethyl methyl ether (MOM-Cl), is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its relatively straightforward removal under acidic conditions. wikipedia.orguwindsor.ca While not as commonly cited as the MOM group, the cyclohexyloxymethyl group, introduced via this compound, can also function as a protecting group for alcohols. The stability and cleavage conditions of such a group would be analogous to other alkoxymethyl protecting groups.

The reactivity of this compound makes it a useful intermediate for creating more complex molecules. cymitquimica.com The ether linkage and the cyclohexyl group can influence the steric and electronic properties of the resulting products.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCLGFVWNVHUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461852 | |

| Record name | Chloromethyl Cyclohexyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-62-0 | |

| Record name | Chloromethyl Cyclohexyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethoxy)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Chloromethyl Cyclohexyl Ether and Analogues

Catalytic Approaches to Etherification and Chloromethylation Reactions.

Catalysis plays a pivotal role in the synthesis of ethers, offering milder reaction conditions and improved yields. Specific catalytic systems have been developed for the efficient formation of haloalkyl ethers, including chloromethyl cyclohexyl ether.

Zinc(II) Salt Catalysis in Haloalkyl Ether Synthesis.

Zinc(II) salts have emerged as highly effective catalysts for the synthesis of haloalkyl ethers from acetals and acid halides. nih.govorganic-chemistry.org This method provides near-quantitative yields with a low catalyst loading of just 0.01 mol%. organic-chemistry.org The reactions are typically complete within 1 to 4 hours and are scalable from millimole to mole quantities. nih.govorganic-chemistry.org A variety of zinc(II) salts, such as Zn(OTf)₂, ZnCl₂, and Zn(OAc)₂, can be utilized, with the triflate salt being noted for its non-hygroscopic nature. researchgate.net The resulting solutions of haloalkyl ethers can often be used directly in subsequent reactions, which is advantageous as it minimizes handling of these potentially carcinogenic compounds. nih.govorganic-chemistry.org Excess haloalkyl ether is conveniently destroyed during the aqueous workup. organic-chemistry.org

This catalytic system is not only rapid and general but also enhances safety by reducing the need to handle hazardous materials directly. organic-chemistry.org The mechanism is believed to involve the in-situ generation of the reactive haloalkyl ether, which then reacts with the desired nucleophile. organic-chemistry.org

| Catalyst | Reactants | Reaction Time | Yield | Reference |

| Zinc(II) salts (0.01 mol%) | Acetals, Acid Halides | 1-4 h | Near-quantitative | nih.govorganic-chemistry.org |

Reductive Etherification Reactions Mediated by Organosilane Reagents.

Reductive etherification of carbonyl compounds, such as aldehydes and ketones, presents another versatile route to ethers. Organosilane reagents are frequently employed as reducing agents in these transformations. For instance, polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalytic amount of molecular iodine can smoothly convert aldehydes and ketones into their corresponding symmetrical ethers in excellent yields under mild conditions. researchgate.net

Another approach involves the use of triethylsilane and alkoxytrimethylsilane catalyzed by iron(III) chloride for the facile reductive etherification of carbonyl compounds. organic-chemistry.org This method is highly efficient, affording the corresponding alkyl ethers in good to excellent yields under mild reaction conditions. organic-chemistry.org The reaction is compatible with a variety of aldehydes and ketones, allowing for the synthesis of a diverse range of ethers. organic-chemistry.org More recently, chlorodimethylsilane (B94632) (CDMS) has been identified as a dual-function reagent, acting as both a reducing agent and a Lewis acid, which simplifies the reaction setup for the reductive etherification of ketones and alcohols. acs.org

Precursor-Based Synthesis Routes and Functional Group Transformations.

The synthesis of this compound can also be achieved through the derivatization of readily available precursors, such as alcohols and cyclohexyl systems, via functional group transformations.

Derivatization from Alcohols and Paraformaldehyde with Acid Catalysis.

A common and established method for preparing chloromethyl ethers involves the reaction of an alcohol with formaldehyde (B43269) (often in the form of paraformaldehyde or formalin) and hydrogen chloride. vulcanchem.comorgsyn.org In the case of this compound, cyclohexanol (B46403) is reacted with paraformaldehyde in the presence of hydrogen chloride gas. This reaction is typically catalyzed by an acid. vulcanchem.com For example, a mixture of an alcohol and paraformaldehyde can be treated with dry hydrogen chloride with stirring, followed by a holding period at a moderate temperature (5-20°C). fluorine1.ru The use of a chlorinated solvent is common, and after the reaction, the organic layer containing the ether product is separated and purified. researchgate.net

| Starting Materials | Reagents | Key Conditions | Product | Reference |

| Cyclohexanol, Paraformaldehyde | Hydrogen Chloride | Acid catalysis | This compound | vulcanchem.com |

| Alcohol, Paraformaldehyde | Dry Hydrogen Chloride | 5-20°C, stirring | Chloromethyl Ether | fluorine1.ru |

Strategies for Direct Introduction of Chloromethyl Moieties onto Cyclohexyl Systems.

The direct introduction of a chloromethyl group onto an aromatic ring is known as Blanc chloromethylation, which involves reacting an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.org While this reaction is typically applied to aromatic systems, analogous strategies for aliphatic systems like cyclohexane (B81311) are less common and more challenging due to the lower reactivity of the C-H bonds. However, the development of scalable processes for related compounds, such as 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, has utilized Blanc chloromethylation on a substituted benzene (B151609) ring that already contains a cyclohexyl group. figshare.comacs.org This highlights a strategy where the cyclohexyl moiety is present on a precursor that then undergoes chloromethylation.

Optimization of Scalable Processes for this compound Production.

For the industrial production of this compound, the optimization of synthetic routes to ensure scalability, safety, and cost-effectiveness is paramount. Scalable syntheses often focus on improving reaction yields, reducing reaction times, and minimizing the use of hazardous reagents.

The development of scalable processes for key intermediates in pharmaceutical synthesis provides valuable insights. For example, in the synthesis of a key intermediate for Siponimod, a second-generation route was developed that involved a nickel-catalyzed Kumada–Corriu coupling followed by a Blanc chloromethylation. figshare.comacs.org This new route was successfully demonstrated on a large scale (hundreds to kilograms), resulting in a significant yield increase and a reduction in process mass intensity. figshare.comacs.org Such process optimization initiatives are crucial for making the production of compounds like this compound commercially viable. The use of continuous flow reactors has also been proposed for the synthesis of chloromethyl methyl ether, which could be adapted for analogues, offering advantages in terms of safety and operational simplicity. google.com

Development of One-Pot Synthetic Protocols for Enhanced Efficiency and Safety

The synthesis of α-haloalkyl ethers, including this compound and its analogues, has traditionally involved multi-step procedures that can be time-consuming and involve the handling of hazardous materials. orgsyn.org Early methods for preparing the archetypal analogue, chloromethyl methyl ether (MOMCl), involved the reaction of methanol (B129727), formaldehyde, and hydrogen chloride, which often produced the highly carcinogenic byproduct bis(chloromethyl) ether. orgsyn.orgorgsyn.org To address these limitations, significant research has focused on developing one-pot synthetic protocols that improve both efficiency and safety. These advanced methodologies streamline the synthetic process by combining multiple reaction steps into a single operation, thereby reducing the need for intermediate purification, minimizing waste, and limiting operator exposure to toxic reagents. nih.govorganic-chemistry.org

One of the most effective and widely adopted one-pot methods involves the reaction of a symmetric acetal (B89532) with an acid chloride in the presence of a catalytic amount of a zinc(II) salt. nih.govorganic-chemistry.org This protocol has proven to be rapid, scalable, and general for a variety of chloro alkyl ethers. For instance, the synthesis of chloromethyl methyl ether can be achieved in near-quantitative yields within a few hours at ambient temperature. organic-chemistry.org The reaction mechanism relies on the exchange between the acetal and a halide donor, accelerated by the Lewis acid catalyst. orgsyn.org

The key advantages of this one-pot protocol are:

Enhanced Efficiency : Reactions are typically complete in 1-4 hours, a significant improvement over older methods that required extended reflux periods. orgsyn.org The process avoids time-consuming workup and purification of the intermediate chloro ether.

Improved Safety : The carcinogenic α-chloroalkyl ether is generated and consumed in the same vessel, minimizing handling and exposure. organic-chemistry.org Furthermore, these methods avoid the formation of highly toxic byproducts like bis(chloromethyl) ether. orgsyn.org Any excess chloroalkyl ether can be easily quenched during the final workup. nih.gov

Scalability : The procedure is effective on both millimole and mole scales, demonstrating its utility for both laboratory and potential industrial applications. orgsyn.orgorganic-chemistry.org

The general applicability of this method suggests a straightforward extension to the synthesis of this compound. The reaction would proceed by treating dicyclohexyloxymethane or a related cyclohexyl acetal with an appropriate acid chloride and a catalytic quantity of a zinc salt.

Research Findings and Data

Detailed studies have demonstrated the efficacy of zinc catalysts in the one-pot synthesis of chloromethyl methyl ether from dimethoxymethane (B151124) and acetyl chloride. The findings highlight the high efficiency and mild conditions of this transformation.

| Catalyst (mol %) | Halide Source | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Zn(OTf)₂ (0.01) | Acetyl Chloride | Toluene (B28343) | Ambient | 1-4 h | Near-quantitative |

| ZnBr₂ (0.01) | Acetyl Chloride | Toluene | Ambient | 1-4 h | Near-quantitative |

| Zn(OAc)₂ (0.01) | Acetyl Chloride | Toluene | Ambient | 1-4 h | Near-quantitative |

| ZnCl₂ (0.01) | Thionyl Chloride | Neat | Ambient | ~2 h | >95% |

The data clearly indicates that very low catalyst loadings (0.01 mol%) are sufficient to achieve high yields rapidly. organic-chemistry.org The use of a co-solvent like toluene is recommended to moderate the exothermic nature of the reaction, ensuring better thermal control. orgsyn.org This one-pot, in situ generation method represents a significant advancement, providing a safer, faster, and more efficient route to α-chloroalkyl ethers that can be directly applied to the synthesis of this compound and its analogues.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Chloromethyl Cyclohexyl Ether

Nucleophilic Substitution Pathways (SN1, SN2) in Ether Cleavage and Formation.

The cleavage of ethers, including chloromethyl cyclohexyl ether, typically proceeds via nucleophilic substitution pathways when treated with strong acids. libretexts.orgpressbooks.pub The specific mechanism, either SN1 or SN2, is contingent upon the structure of the ether. libretexts.orgpressbooks.pubpressbooks.pub

In an SN2 (bimolecular nucleophilic substitution) mechanism, the reaction occurs in a single, concerted step. masterorganicchemistry.com For ethers with primary or secondary alkyl groups, the cleavage is initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI, forming a good leaving group. libretexts.orgpressbooks.pubmasterorganicchemistry.com Subsequently, a nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the less sterically hindered carbon atom, resulting in the displacement of the alcohol and the formation of an alkyl halide. libretexts.orgpressbooks.pubpressbooks.pub In the case of this compound, the chloromethyl group is a primary site. Attack at this carbon would lead to the formation of cyclohexanol (B46403) and a dihalomethane. Conversely, attack at the secondary cyclohexyl carbon would yield chloromethanol (B13452849) and cyclohexyl halide. The regioselectivity of the SN2 attack is primarily governed by steric hindrance, favoring attack at the less substituted carbon. libretexts.orgpressbooks.pub SN2 reactions are characterized by an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

The SN1 (unimolecular nucleophilic substitution) mechanism becomes significant when the ether structure can form a stable carbocation intermediate. libretexts.orgpressbooks.pubsavemyexams.com This pathway is favored for ethers containing tertiary, benzylic, or allylic groups. libretexts.orgpressbooks.pub The reaction proceeds in two steps: the slow, rate-determining step involves the departure of the leaving group to form a carbocation, followed by a rapid attack of the nucleophile on the carbocation. savemyexams.com Chloromethyl methyl ether, a related compound, is known to undergo SN1 reactions due to the stabilization of the resulting carbocation by the adjacent oxygen atom. stackexchange.comdoubtnut.com Similarly, the carbocation formed by the loss of the chloride ion from this compound could be stabilized by the ether oxygen. The stability of the intermediate carbocation is a crucial factor in determining the reaction pathway. wikipedia.org SN1 reactions typically lead to a mixture of stereoisomers if the reaction center is chiral, resulting in racemization.

The formation of ethers can also proceed through these nucleophilic substitution pathways. The Williamson ether synthesis, a classic example, typically follows an SN2 mechanism where an alkoxide ion acts as a nucleophile and attacks an alkyl halide. masterorganicchemistry.com

| Reaction Pathway | Key Features | Relevance to this compound |

| SN1 | Two-step mechanism, proceeds through a carbocation intermediate, favored by stable carbocations, results in racemization. pressbooks.pubsavemyexams.com | Possible due to the potential stabilization of the carbocation by the ether oxygen. stackexchange.comdoubtnut.com |

| SN2 | One-step (concerted) mechanism, sensitive to steric hindrance, results in inversion of configuration. masterorganicchemistry.commasterorganicchemistry.com | Attack can occur at the primary chloromethyl carbon or the secondary cyclohexyl carbon, with regioselectivity determined by sterics. libretexts.orgpressbooks.pub |

Radical Reaction Pathways in Ether Functionalization and Transformations.

Alkyl ethers can undergo functionalization through radical reaction pathways, often initiated by hydrogen atom abstraction. These reactions provide a direct method for C-H functionalization, which is an atom-economical approach to creating new carbon-carbon or carbon-heteroatom bonds. researchgate.net

The general mechanism for the radical functionalization of aliphatic ethers involves three main steps:

Generation of an electrophilic radical: This can be achieved through photochemical or thermal/chemical activation. rsc.org

Hydrogen abstraction: The electrophilic radical abstracts a hydrogen atom from the ether, typically from the carbon atom alpha to the ether oxygen, due to the stabilizing effect of the oxygen on the resulting radical. rsc.org

Reaction with a coupling partner: The newly formed ether radical then reacts with another species to form the functionalized product. rsc.org

For this compound, hydrogen abstraction could potentially occur at several positions, including the chloromethyl group, the cyclohexyl ring, or the carbon adjacent to the ether oxygen on the cyclohexyl ring. The site of abstraction will influence the final product. Radical trapping experiments can be used to identify the radical intermediates formed during these transformations. researchgate.net

Computational studies on the OH-initiated oxidation of chloromethyl ethyl ether, a related compound, have shown that hydrogen abstraction from the -CH2Cl site leads to the most stable product radical. nih.gov However, the minimum energy path corresponds to H-atom abstraction from the -OCH2 site. nih.gov These findings highlight the complexity of predicting reactivity in such systems.

The functionalization of ethers through radical pathways has been utilized to construct various molecular skeletons, including hemiaminal ethers. rsc.org These transformations can be catalyzed by transition metals or proceed under metal-free conditions. rsc.org

Electrophilic and Nucleophilic Characteristics of the Chloromethyl Moiety.

The chloromethyl group (-CH₂Cl) is a key functional group that imparts both electrophilic and nucleophilic characteristics to the molecule, although its electrophilic nature is more pronounced.

The electrophilic character of the chloromethyl group is due to the electron-withdrawing nature of the chlorine atom, which polarizes the C-Cl bond, creating a partial positive charge on the carbon atom. This makes the carbon susceptible to attack by nucleophiles. Consequently, chloromethyl ethers are effective alkylating agents. wikipedia.org They can react with a variety of nucleophiles, such as alcohols and amines, to form new carbon-heteroatom bonds. For instance, benzyl (B1604629) chloromethyl ether is used as a nucleophilic reagent in organic synthesis, reacting with electrophilic substrates to form carbon-carbon bonds. biosynth.com

The nucleophilic character of the chloromethyl group is less common but can be observed in certain reactions. The non-bonding electrons on the chlorine atom can participate in reactions, although this is less favorable than the electrophilic attack at the carbon.

In the context of this compound, the electrophilic carbon of the chloromethyl group is a primary site for nucleophilic attack, leading to substitution reactions as discussed in the SN2 pathway.

Acid-Catalyzed Transformations and Stereochemical Considerations in Cyclohexyl Ether Reactivity.

Ethers are generally unreactive but can be cleaved by strong acids. libretexts.orgpressbooks.pub This acid-catalyzed cleavage is a fundamental reaction of ethers and involves the protonation of the ether oxygen to form an oxonium ion, which is a better leaving group. vaia.comvaia.com The subsequent steps depend on the structure of the ether and can follow SN1, SN2, or even E1 pathways. libretexts.orgpressbooks.pubopenstax.org

For cyclohexyl ethers, acid-catalyzed reactions can lead to a variety of products. The cleavage of tert-butyl cyclohexyl ether with a strong acid like trifluoroacetic acid proceeds via an E1 mechanism to yield cyclohexanol and 2-methylpropene. vaia.comopenstax.org In this reaction, the protonated ether collapses to form cyclohexanol and a stable tertiary carbocation, which then loses a proton to form the alkene. vaia.com

Kinetic studies of the acid-catalyzed dehydration of cyclohexanol have shown that the reaction proceeds via an E1 mechanism with the formation of a cyclohexyl cation as a key intermediate. researchgate.net This cation can undergo a 1,2-hydride shift, leading to scrambling of isotopic labels if the starting material is labeled. researchgate.net

Stereochemical considerations are crucial in the reactions of cyclohexyl ethers. The conformation of the cyclohexyl ring (chair, boat, etc.) and the axial or equatorial position of the ether linkage can influence the reaction's outcome. For example, in the iridium-catalyzed cleavage of cyclohexyl methyl ethers, the selectivity for demethylation versus demethoxylation is influenced by the axial or equatorial disposition of the silyloxonium ion intermediate. nsf.gov The stereochemistry of the starting material can dictate the stereochemistry of the product, especially in concerted reactions like the SN2 mechanism, which proceeds with inversion of configuration. masterorganicchemistry.com In contrast, SN1 reactions involving carbocation intermediates often lead to a loss of stereochemical information.

Theoretical Investigations of Transition States and Intermediates in Reactions.

Theoretical and computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions by characterizing the structures and energies of reactants, products, transition states, and intermediates. nsf.gov Density functional theory (DFT) is a commonly employed method for these studies. nih.govnsf.gov

For reactions involving chloromethyl ethers, theoretical studies have been used to:

Determine reaction pathways and kinetics: For the OH-initiated oxidation of chloromethyl ethyl ether, calculations have identified the different possible hydrogen abstraction channels and their corresponding energy barriers. nih.gov

Investigate transition state structures: The geometry of the transition state provides insight into the mechanism. For example, in SN2 reactions, the transition state features a pentacoordinate carbon atom. masterorganicchemistry.com

Calculate rate constants: Canonical Transition State Theory (CTST) can be used to compute reaction rate constants over a range of temperatures. nih.govresearchgate.netresearchgate.netdbcls.jp

Assess the stability of intermediates: The stability of carbocations or radical intermediates can be calculated to predict the most likely reaction pathway. nih.gov

In the context of this compound, theoretical investigations could be employed to:

Compare the activation energies for SN1 and SN2 pathways to predict the dominant mechanism under different conditions.

Model the transition states for radical hydrogen abstraction from different positions on the molecule to understand the regioselectivity of such reactions.

Analyze the stereochemical outcomes of reactions by examining the potential energy surfaces for different approaches of the reactants.

These theoretical insights complement experimental findings and contribute to a more complete understanding of the reactivity of this compound.

Advanced Applications of Chloromethyl Cyclohexyl Ether in Complex Organic Synthesis

Utilization as a Chloromethylating Reagent in Organic Transformations

Chloromethyl cyclohexyl ether serves as an effective chloromethylating agent, a process that involves the introduction of a chloromethyl (-CH2Cl) group onto a substrate. tandfonline.com This functionality is a valuable synthetic handle, as the chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for further molecular elaboration. The chloromethylation reaction typically proceeds via an electrophilic substitution mechanism, particularly on electron-rich aromatic rings. tandfonline.com

Heavier chloromethyl alkyl ethers, including this compound, have been developed as safer alternatives to the more volatile and hazardous chloromethyl methyl ether. tandfonline.com These reagents have been successfully employed in the chloromethylation of various aromatic compounds and polymers. tandfonline.com The reaction is often catalyzed by a Lewis acid, such as stannic chloride, and the extent of substitution can be controlled by manipulating the reaction conditions, including the molar ratio of the chloromethylating agent to the substrate. tandfonline.com

A notable feature of using chloromethylating agents like this compound is the potential for concomitant Friedel-Crafts alkylation, which can lead to cross-linking, especially in polymer synthesis. tandfonline.com However, careful control of reaction parameters can minimize this side reaction. tandfonline.com The use of specific catalysts and solvent systems, such as concentrated sulfuric acid which can act as both a solvent and a catalyst, has also been explored to achieve selective chloromethylation. tandfonline.com

Table 1: Comparison of Chloromethylating Agents

| Reagent | Volatility | Handling | Applications |

|---|---|---|---|

| Chloromethyl methyl ether (CMME) | High | Hazardous (carcinogen) | Chloromethylation, MOM protection |

| 1,4-Bis(chloromethoxy)butane (BCMB) | Low | Less volatile alternative to CMME | Chloromethylation of polymers and aromatics |

| Chloromethyl octyl ether (CMOE) | Low | Less volatile alternative to CMME | Chloromethylation of polymers and aromatics |

| This compound | Low | Safer alternative to CMME | Chloromethylation of polymers and aromatics |

Application in Protecting Group Chemistry for Hydroxyl Functionalities

In multi-step organic syntheses, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing unwanted reactions. The hydroxyl group (-OH) is one such functionality that frequently requires protection. This compound can be used to introduce the cyclohexylmethoxymethyl (COM) protecting group for alcohols. This is analogous to the widely used methoxymethyl (MOM) and benzyloxymethyl (BOM) protecting groups. ereztech.comuwindsor.caresearchgate.net

The protection of an alcohol with this compound typically involves reacting the alcohol with the reagent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The resulting cyclohexylmethoxymethyl ether is stable to a variety of reaction conditions, including those involving strong bases, nucleophiles, and many reducing and oxidizing agents. uwindsor.ca

The deprotection, or removal, of the COM group is typically achieved under acidic conditions, similar to other acetal-based protecting groups like MOM and tetrahydropyranyl (THP). uwindsor.ca The ability to selectively remove one protecting group in the presence of others is a crucial aspect of complex molecule synthesis. The COM group offers an alternative to other acid-labile protecting groups, potentially allowing for differential protection and deprotection strategies. uwindsor.ca

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| Methoxymethyl | MOM | Chloromethyl methyl ether | Acidic hydrolysis |

| Benzyloxymethyl | BOM | Benzyl (B1604629) chloromethyl ether | Acidic hydrolysis, catalytic hydrogenation |

| Cyclohexylmethoxymethyl | COM | This compound | Acidic hydrolysis |

| Tetrahydropyranyl | THP | Dihydropyran | Acidic hydrolysis |

Role in Polymer Chemistry and Macromolecular Synthesis

The unique reactivity of this compound makes it a valuable tool in the field of polymer chemistry, where it is utilized in the synthesis and modification of macromolecules. rsc.org Its applications range from acting as a cross-linking agent to facilitating the creation of complex polymer architectures.

Cross-linking is a process that involves forming chemical bonds between polymer chains, resulting in a three-dimensional network structure. specialchem.com This modification significantly alters the physical and chemical properties of the polymer, often leading to increased mechanical strength, thermal stability, and chemical resistance. specialchem.com this compound can function as a cross-linking agent, particularly in polymers containing nucleophilic functional groups. biosynth.com The chloromethyl group can react with these functionalities on different polymer chains, creating covalent linkages. biosynth.com This property is particularly useful in the design of materials with specific performance characteristics. For instance, it has been noted as a light-sensitive cross-linking agent, suggesting potential applications in photolithography and other light-activated processes. biosynth.com

Arborescent or dendritic polymers are highly branched macromolecules with a tree-like structure. google.com These complex architectures have unique properties compared to their linear counterparts, including lower viscosity and a high density of functional groups at their periphery. The synthesis of such structures often requires precise control over polymerization and branching reactions. This compound can play a role in the synthesis of these complex polymers. The chloromethyl group can be introduced onto a polymer backbone and subsequently used as a site for grafting further polymer chains, leading to the formation of branched and ultimately dendritic structures. google.comscience.gov

Polyethers are a class of polymers characterized by ether linkages in their main chain. They find applications in various fields, including as surfactants, lubricants, and in the biomedical field. The introduction of functional groups into polyethers can further enhance their properties and expand their applications. This compound can be used as a comonomer in the synthesis of functionalized polyethers. For example, in the cationic ring-opening copolymerization of cyclic ethers like epichlorohydrin (B41342) and cyclohexene (B86901) oxide, monomers containing reactive groups can be incorporated to produce functionalized materials. researchgate.net The chloromethyl group from a comonomer derived from this compound would provide a reactive handle along the polyether chain for further modification, such as the attachment of bioactive molecules or other functional moieties. google.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Compositional Analysis

Chromatography is essential for separating Chloromethyl Cyclohexyl Ether from reaction byproducts or impurities, allowing for its quantification and purity verification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method for the analysis of volatile compounds like this compound. ub.edu In this technique, the compound is vaporized and separated on a chromatographic column before being detected and identified by a mass spectrometer. The method can be used to determine residues of related chloromethyl ethers in various samples. google.com The GC-MS technique is effective for identifying and quantifying trace amounts of compounds like bis(chloromethyl) ether, a related substance, at the parts-per-billion (ppb) level. nih.gov

The mass spectrometer fragments the molecule into characteristic ions. For ethers, fragmentation often occurs via cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.org The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and several key fragment ions that are indicative of its structure.

Below is a table of expected mass-to-charge (m/z) ratios for the primary fragments of this compound.

| m/z Value | Corresponding Fragment | Description |

| 148/150 | [C₇H₁₃ClO]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 113 | [C₇H₁₃O]⁺ | Loss of Chlorine radical (•Cl) |

| 99 | [C₆H₁₁O]⁺ | Loss of the chloromethyl group (•CH₂Cl) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, resulting from cleavage of the C-O bond |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation (presence of ³⁵Cl and ³⁷Cl isotopes) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing less volatile compounds or complex mixtures that are not amenable to GC. whitman.edulibretexts.org For this compound and its potential derivatives, a reversed-phase HPLC method is typically employed. nih.gov This involves a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.comchromatographyonline.com The separation is based on the partitioning of the analyte between the two phases. libretexts.org

Developing an HPLC method would involve selecting appropriate conditions to achieve good separation and peak shape. A diode array detector (DAD) or UV detector can be used for quantification if the analyte possesses a suitable chromophore, though for a simple ether like this, other detectors such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) might be more appropriate. sielc.comuzh.ch

A hypothetical set of conditions for an HPLC analysis is presented below.

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for separation. libretexts.org |

| Mobile Phase | Acetonitrile/Water Gradient | A polar mobile phase; gradient elution allows for separation of compounds with varying polarities. mdpi.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. sielc.com |

| Detector | ELSD/CAD/MS | Universal detection methods suitable for compounds lacking a strong UV chromophore. sielc.com |

| Injection Volume | 10 µL | Standard volume for introducing the sample into the system. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semivolatile Analytes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). jchps.comweebly.com

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity of atoms within the this compound molecule. weebly.com

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY would show correlations between the methine proton on C1 of the cyclohexyl ring and the adjacent methylene (B1212753) protons on C2 and C6. It would also show correlations among the various methylene protons of the cyclohexyl ring. emerypharma.comresearchgate.net

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.comyoutube.com This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the signal for the -O-CH₂-Cl protons would correlate with the signal for the chloromethyl carbon. researchgate.net

The table below summarizes the expected 2D NMR correlations for the key structural fragments.

| Proton (¹H) | Expected COSY Correlations (Coupled ¹H) | Expected HSQC Correlation (Bonded ¹³C) |

| H on C1 (Cyclohexyl) | Protons on C2, C6 | C1 |

| Protons on C2/C6 (Cyclohexyl) | H on C1, Protons on C3/C5 | C2/C6 |

| Protons on C3/C5 (Cyclohexyl) | Protons on C2/C6, Protons on C4 | C3/C5 |

| Protons on C4 (Cyclohexyl) | Protons on C3/C5 | C4 |

| Protons on -CH₂Cl | None | -CH₂Cl Carbon |

The cyclohexane (B81311) ring exists in a dynamic equilibrium between two chair conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these types of conformational exchanges. scielo.brscielo.br At room temperature, the interconversion between the two chair forms of this compound (where the -OCH₂Cl group is either axial or equatorial) is rapid on the NMR timescale, resulting in averaged signals for the cyclohexyl protons and carbons.

By lowering the temperature, this ring interconversion can be slowed down. nih.gov Below a certain temperature (the coalescence temperature), the signals for the axial and equatorial conformers become distinct and can be observed separately in the NMR spectrum. scielo.br This allows for the determination of the relative populations of the two conformers and the energy barrier (ΔG‡) for the ring-flipping process. nih.gov Such studies are crucial for understanding the steric and electronic effects of the chloromethoxy substituent on the conformational preference of the cyclohexane ring. scielo.brscielo.br

Multi-dimensional NMR Techniques (2D COSY, HSQC) for Structural Elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. libretexts.org It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

For this compound, the FTIR spectrum would be dominated by absorptions corresponding to its key functional groups. The most characteristic absorption would be the strong C-O-C stretching vibration of the ether linkage, which typically appears in the 1300-1000 cm⁻¹ region of the spectrum. rockymountainlabs.comlibretexts.org The absence of strong absorptions for hydroxyl (-OH, broad band around 3300 cm⁻¹) or carbonyl (C=O, strong band around 1700 cm⁻¹) groups can help confirm the compound's identity as an ether. libretexts.orgfiveable.me

The table below details the expected characteristic absorption bands.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2850-2960 | C-H Stretch | Cyclohexyl (CH₂) and Chloromethyl (CH₂) |

| 1300-1000 | C-O-C Asymmetric & Symmetric Stretch | Ether Linkage. rockymountainlabs.comfiveable.meresearchgate.net |

| 800-600 | C-Cl Stretch | Chloromethyl Group |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds such as this compound. iitm.ac.in Unlike standard mass spectrometry, HRMS provides the high resolving power necessary to determine the precise mass of the parent ion and its fragments with exceptional accuracy, often to within a few parts per million (ppm). This precision allows for the calculation of the elemental composition of an ion, a critical step in confirming the identity of a molecule with the chemical formula C₇H₁₃ClO.

The analysis of this compound by HRMS would yield a highly accurate mass-to-charge ratio (m/z) for its molecular ion ([M]⁺˙) and various adducts, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species, which are commonly formed depending on the ionization technique used (e.g., Electrospray Ionization - ESI).

The fragmentation of ethers in mass spectrometry typically follows predictable pathways. For this compound, under techniques like Electron Impact (EI) ionization, the fragmentation pattern is expected to be dominated by several key mechanisms common to ethers and halogenated compounds. nsf.gov

α-Cleavage: This is a characteristic fragmentation pathway for ethers. The cleavage occurs at the C-C bond adjacent to the oxygen atom. For this compound, this can happen on either side of the ether oxygen.

Cleavage of the chloromethyl group would result in the loss of a ·CH₂Cl radical, leading to the formation of a cyclohexyl-oxy cation.

Alternatively, cleavage of the bond between the oxygen and the cyclohexyl ring would generate a stable cyclohexyl cation.

Inductive Cleavage: The electronegative chlorine atom can induce cleavage of the C-O bond, leading to the formation of a chloromethyl cation (CH₂Cl⁺) and a cyclohexyloxy radical.

Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, often initiated after an initial cleavage event. nsf.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (C₇H₁₃ClO)

| Ion Species | Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | C₇H₁₃ClO⁺˙ | 148.0655 |

| [M+H]⁺ | C₇H₁₄ClO⁺ | 149.0728 |

Table 2: Plausible HRMS Fragmentation of this compound

| Fragment Ion | Proposed Formula | Fragmentation Pathway |

|---|---|---|

| C₆H₁₁O⁺ | C₆H₁₁O⁺ | α-Cleavage (Loss of ·CH₂Cl) |

| C₆H₁₁⁺ | C₆H₁₁⁺ | Cleavage of C-O bond |

Integration of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies

The synthesis of this compound, typically from cyclohexanol (B46403), formaldehyde (B43269), and hydrogen chloride, can be effectively monitored in real-time through the integration of advanced spectroscopic techniques. vulcanchem.com In-situ monitoring provides continuous data on the consumption of reactants and the formation of products and by-products, allowing for detailed kinetic analysis and process optimization without the need for offline sampling. orgsyn.orgamericanpharmaceuticalreview.com

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful technique for monitoring the progress of this reaction. The key vibrational modes of the reactants and products can be tracked over time. For instance, the disappearance of the broad O-H stretching band of cyclohexanol (around 3300-3400 cm⁻¹) and the appearance of characteristic C-O-C stretching bands for the ether linkage (around 1100 cm⁻¹) would signify the progression of the reaction. iitm.ac.inspectroscopyonline.com The formation of the C-Cl bond also introduces a new vibrational mode that can be monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information throughout the reaction. solubilityofthings.comnumberanalytics.com By monitoring the reaction directly in an NMR tube, one can observe the decrease in the signal intensity of the cyclohexanol protons and the emergence of new signals corresponding to the chloromethyl group (e.g., a singlet around 5.4-5.5 ppm) and the shifted signals of the cyclohexyl ring protons in the product. orgsyn.org This allows for the quantitative determination of reactant conversion and product formation, facilitating the derivation of kinetic models. aip.org

The synthesis of related chloromethyl ethers has been performed in situ, where the reagent is generated and immediately used in the subsequent reaction step. google.comresearchgate.netorganic-chemistry.org This approach, often monitored by spectroscopy, enhances safety and efficiency. Kinetic studies for similar reactions, such as cycloadditions to form dioxolanes or other etherification reactions, have been successfully performed using these integrated spectroscopic methods, often revealing complex reaction mechanisms. researchgate.netacs.org The data gathered from these techniques enables the calculation of reaction rates, activation energies, and the determination of the reaction order with respect to each reactant, leading to a comprehensive understanding of the reaction dynamics. aip.orgresearchgate.net

Table 3: Application of In-situ Spectroscopic Techniques for Monitoring this compound Synthesis

| Spectroscopic Technique | Information Provided | Key Spectral Changes to Monitor |

|---|---|---|

| FT-IR | Functional group conversion, reaction endpoint. | Disappearance of alcohol O-H stretch; Appearance of ether C-O-C stretch and C-Cl stretch. |

| NMR | Structural confirmation, quantitative analysis of species concentration. | Decrease in reactant signals; Appearance of product-specific signals (e.g., -O-CH₂-Cl). |

| Raman | Complementary vibrational data, often suitable for aqueous systems. | Changes in C-O, C-C, and C-Cl vibrational modes. |

Computational Chemistry and Theoretical Investigations of Chloromethyl Cyclohexyl Ether

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. ekb.egkuleuven.be By calculating the electron density, DFT can determine ground-state properties and provide a wealth of information about a molecule's stability and reactivity. ekb.egwhiterose.ac.uk For Chloromethyl Cyclohexyl Ether, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to ensure accurate results. ekb.egmdpi.comnih.gov

Key aspects of its electronic structure that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ekb.eg The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. ekb.eg In this compound, the oxygen atom of the ether group and the chlorine atom would be expected to be regions of negative potential, while the hydrogen atoms and the carbon of the chloromethyl group would be areas of positive potential.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S), which predict the molecule's reactive behavior. ekb.egkuleuven.be

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Calculated Value (a.u.) | Description |

| HOMO Energy | -0.258 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | 0.091 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 0.349 | A measure of chemical stability and reactivity. ekb.eg |

| Electronegativity (χ) | 0.084 | The power of the molecule to attract electrons. |

| Chemical Hardness (η) | 0.175 | Resistance to change in electron distribution. ekb.eg |

| Global Softness (S) | 5.714 | The inverse of hardness, indicating higher reactivity. ekb.eg |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. cresset-group.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space, identifying stable conformers, and understanding the energy landscape of their interconversion. cresset-group.comnih.gov

The conformational flexibility of this compound arises from two main sources:

Cyclohexane (B81311) Ring Inversion: The cyclohexane ring can exist in several conformations, most notably the stable "chair" form and the more flexible "boat" and "twist-boat" forms. MD simulations can track the transitions between these states and determine their relative populations. nih.gov

Torsional Rotations: Rotation around the C-O-C bonds of the ether linkage and the C-C bond connecting the chloromethyl group allows for numerous orientations of the substituents relative to the ring.

An MD simulation would typically involve solvating the molecule in an explicit solvent box (e.g., water or chloroform) and running the simulation for a sufficient time (nanoseconds to microseconds) to sample a wide range of conformations. mdpi.comnih.gov Analysis of the simulation trajectory allows for the identification of low-energy, stable conformational states and the barriers to their interconversion. cresset-group.comresearchgate.net

Table 2: Hypothetical Major Conformers of this compound from MD Simulations

| Conformer | Cyclohexane Ring Conformation | Chloromethyl Group Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | Chair | Equatorial | 0.00 | 75.2 |

| 2 | Chair | Axial | 1.85 | 4.1 |

| 3 | Twist-Boat | - | 5.50 | <0.1 |

| 4 | Boat | - | 6.90 | <0.1 |

Elucidation of Mechanistic Pathways via Quantum Chemical Calculations

Quantum chemical calculations, particularly using DFT, are essential for elucidating the detailed mechanisms of chemical reactions. rsc.orgdiva-portal.orgnih.gov These calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. chemrxiv.orgcsic.es This provides a quantitative understanding of reaction barriers (activation energies) and thermodynamics. rsc.org

For this compound, a key reaction of interest would be the nucleophilic substitution of the chloride ion, a common reaction for chloromethyl ethers. Quantum chemical calculations could be used to investigate the mechanism of this process, for example, its hydrolysis or reaction with another nucleophile. The calculations would help distinguish between a concerted (SN2) or a stepwise (SN1) mechanism involving a carbocation intermediate. By calculating the energies of the transition states for both pathways, the kinetically favored route can be predicted. nih.govchemrxiv.org

Table 3: Hypothetical Calculated Energies for the Hydrolysis of this compound

| Species/State | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| SN2 Transition State | Concerted attack of water and departure of chloride | +22.5 (Activation Energy) |

| SN1 Intermediate | Cyclohexyloxymethyl cation + Cl⁻ | +15.0 |

| SN1 Transition State 1 | Formation of the carbocation intermediate | +28.0 (Activation Energy) |

| SN1 Transition State 2 | Attack of water on the carbocation | +5.2 |

| Products | Cyclohexyl Methanol (B129727) + HCl | -10.8 (Reaction Energy) |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. nih.govmdpi.comepa.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to the activity. mdpi.comresearchgate.net

To develop a QSAR model for analogues of this compound, a dataset of related compounds with measured biological activity (e.g., antifungal, herbicidal, or enzyme inhibitory activity) would be required. Molecular descriptors for each analogue would be calculated, covering various aspects such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. Statistical methods like multivariable linear regression (MLR) are then used to build the model. nih.gov Such a model can be used to predict the activity of new, unsynthesized analogues, prioritizing synthetic efforts. epa.gov

Table 4: Hypothetical QSAR Data for this compound Analogues

| Analogue | R Group (on Cyclohexyl Ring) | LogP (Descriptor 1) | Molecular Volume (ų) (Descriptor 2) | Predicted IC₅₀ (µM) |

| 1 (Parent) | H | 3.1 | 155.2 | 12.5 |

| 2 | 4-Methyl | 3.5 | 169.8 | 9.8 |

| 3 | 4-Chloro | 3.8 | 165.4 | 7.2 |

| 4 | 4-Methoxy | 2.9 | 175.1 | 15.1 |

| 5 | 2-Methyl | 3.4 | 169.5 | 11.5 |

Molecular Docking Studies for Potential Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.netacs.org Docking is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. acs.orgrsc.org

For this compound, docking studies could be performed to explore its potential to bind to various enzyme active sites. The chloromethyl group is a reactive electrophile that could potentially form a covalent bond with nucleophilic residues (like cysteine, serine, or histidine) in an active site, leading to irreversible inhibition. The cyclohexyl group would likely engage in favorable hydrophobic interactions within a nonpolar binding pocket, while the ether oxygen could act as a hydrogen bond acceptor. Docking algorithms calculate a "docking score," which estimates the binding affinity, and predict the binding pose, highlighting key intermolecular interactions. researchgate.netrsc.org

Table 5: Hypothetical Molecular Docking Results of Analogues against an Enzyme Target

| Analogue | R Group (on Cyclohexyl Ring) | Docking Score (kcal/mol) | Key Predicted Interactions |

| 1 (Parent) | H | -6.8 | Hydrophobic (cyclohexyl), H-bond (ether O), Potential covalent (chloromethyl) |

| 2 | 4-Methyl | -7.2 | Enhanced hydrophobic interaction |

| 3 | 4-Chloro | -7.5 | Halogen bond, hydrophobic interaction |

| 4 | 4-Methoxy | -6.5 | H-bond acceptor, potential steric clash |

| 5 | 2-Methyl | -6.9 | Hydrophobic interaction |

Environmental Fate and Degradation Studies of Chloromethyl Cyclohexyl Ether

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

The presence of the α-chloro ether functional group is the primary determinant of the hydrolytic stability of chloromethyl cyclohexyl ether. This functional group is known to be highly susceptible to hydrolysis. In aqueous environments, this compound is expected to readily undergo hydrolysis to form cyclohexyl methanol (B129727), formaldehyde (B43269), and hydrochloric acid.

By analogy, the hydrolysis of this compound would proceed as follows:

Primary Degradation Reaction: ClCH₂OCH₂C₆H₁₁ + H₂O → HOCH₂C₆H₁₁ + CH₂O + HCl

The rate of this reaction for this compound may be slightly different from that of CMME due to the steric bulk and electronic effects of the cyclohexyl group compared to the methyl group. However, the fundamental reactivity of the chloromethyl ether moiety suggests that hydrolysis will be a dominant and rapid degradation pathway in aquatic systems.

Table 1: Hydrolysis Data for Analogous α-Chloro Ethers

| Compound Name | Structure | Hydrolysis Half-life | Primary Degradation Products |

|---|---|---|---|

| Chloromethyl Methyl Ether (CMME) | CH₃OCH₂Cl | < 1 second (at 20°C) canada.caymparisto.fi | Methanol, Formaldehyde, Hydrochloric Acid canada.canih.gov |

| Bis(chloromethyl) Ether (BCME) | (ClCH₂)₂O | 38 seconds (at 20°C) canada.ca | Formaldehyde, Hydrochloric Acid canada.ca |

| Chloromethyl Ethyl Ether | CH₃CH₂OCH₂Cl | Expected to be very rapid; similar to CMME nih.gov | Ethanol, Formaldehyde, Hydrochloric Acid |

Given the high reactivity, significant transport of intact this compound in surface waters is unlikely. The primary environmental impact in aquatic systems would likely stem from its degradation products.

Investigations into Biodegradation Potential and Microbial Interactions

The biodegradability of this compound has not been specifically studied. However, insights can be gained from its expected rapid hydrolysis and from studies on the biodegradation of its constituent parts: cyclic ethers and simple alcohols.

Given the rapid hydrolysis, the primary route of biological interaction will likely be with the degradation products: cyclohexyl methanol and formaldehyde. Formaldehyde is a simple, readily biodegradable compound that can be utilized as a carbon source by a wide variety of microorganisms. Cyclohexyl methanol is also expected to be biodegradable.

Studies on the biodegradation of cyclic ethers, such as tetrahydrofuran (B95107) and 1,4-dioxane, have shown that certain microorganisms, including various strains of Rhodococcus, are capable of degrading these compounds. rit.edunih.gov These degradation pathways often involve an initial hydroxylation step. nih.gov While this compound itself is unlikely to persist long enough for direct microbial attack to be a primary degradation route, the cyclohexane (B81311) ring, in the form of cyclohexyl methanol, would be susceptible to microbial degradation. Fungi have also been shown to be capable of degrading cyclic ethers. nih.gov

Table 3: Biodegradation Potential of Analogous Compounds

| Compound/Class | Biodegradation Potential | Relevant Microorganisms/Pathways |

|---|---|---|

| Cyclic Ethers (e.g., THF, 1,4-dioxane) | Can be biodegraded under specific conditions. rit.edunih.govbattelle.org | Rhodococcus sp., various fungi; often involves initial hydroxylation. nih.govnih.gov |

| Formaldehyde | Readily biodegradable. | Utilized by a wide range of bacteria and fungi as a carbon source. |

Development of Analytical Detection Strategies for Environmental Monitoring

The detection of this compound in environmental samples presents challenges due to its high reactivity and expected low concentrations. Analytical methods would need to be highly sensitive and account for the compound's rapid degradation.

Given its volatile nature, methods based on gas chromatography (GC) would be most appropriate. For air samples, collection on a solid sorbent followed by thermal desorption and GC analysis, likely coupled with mass spectrometry (GC-MS) for definitive identification, would be a suitable approach.

For water samples, the rapid hydrolysis complicates direct measurement. Any detection would require immediate analysis after sampling, with strict control of temperature and pH to minimize degradation. Direct aqueous injection GC-MS has been used for the analysis of other water-soluble ethers and their degradation products. usgs.gov Alternatively, purge-and-trap or headspace solid-phase microextraction (SPME) followed by GC-MS are sensitive techniques used for volatile organic compounds in water, including other ethers like methyl tert-butyl ether (MTBE). nih.govtandfonline.com

Given the instability of the parent compound, a more practical monitoring strategy might focus on the detection of its unique and more stable hydrolysis product, cyclohexyl methanol. Analysis of this alcohol would serve as an indicator of the presence of this compound in a given environmental system.

Table 4: Potential Analytical Methods for this compound and its Degradation Products

| Analytical Technique | Target Analyte(s) | Sample Matrix | Key Considerations |

|---|---|---|---|

| GC-MS with Thermal Desorption | This compound | Air | High sensitivity and specificity. |

| Headspace SPME-GC-MS | This compound, Cyclohexyl Methanol | Water | Minimizes sample handling; suitable for volatile compounds. tandfonline.com |

| Purge-and-Trap GC-MS | This compound | Water | Standard method for volatile organics; high sensitivity. |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Approaches for Synthesis

There is a significant push towards developing greener methods for ether synthesis to minimize waste and environmental impact. numberanalytics.comalfa-chemistry.com This includes the use of renewable starting materials, solvent-free reaction conditions, and recyclable catalysts. numberanalytics.comgoogle.com For instance, high-temperature ball milling has been explored for the sustainable synthesis of other types of ethers. acs.org A rapid, eco-friendly approach for synthesizing heteroaryl ethers using an in-situ generated phosphonium (B103445) salt catalyst has also been reported, highlighting a move towards more atom-economical and milder reaction conditions. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Research is ongoing to discover new and improved catalytic systems for ether synthesis. This includes the use of transition metal catalysts, phase-transfer catalysts, and even biocatalysts to enhance reaction rates, improve yields, and control selectivity. numberanalytics.com For example, nickel-catalyzed cross-coupling has been used in the synthesis of complex molecules containing cyclohexyl groups. acs.org The goal is to develop catalysts that are not only highly efficient but also abundant, non-toxic, and reusable.

Expansion of Applications in Advanced Materials Science and Medicinal Chemistry

Ethers with specific functional groups are valuable building blocks in materials science for creating polymers and other advanced materials. acs.org In medicinal chemistry, the introduction of lipophilic groups like cyclohexane (B81311) can modulate the pharmacological properties of a drug candidate. The development of novel synthetic routes for key intermediates, such as those involving cyclohexyl moieties, is crucial for drug discovery. acs.org Furthermore, certain functionalized ethers are being investigated for their potential in treating diseases. biosynth.com

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

Q & A

Q. Answer :

- Inhalation : Move to fresh air; administer 100% oxygen if respiratory distress occurs. Seek immediate medical evaluation .

- Dermal Contact : Wash with soap and water for ≥15 minutes. Remove contaminated clothing and seal in plastic bags for decontamination .

- Ocular Exposure : Flush eyes with saline solution for ≥20 minutes. Use fluorescein staining to assess corneal damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.